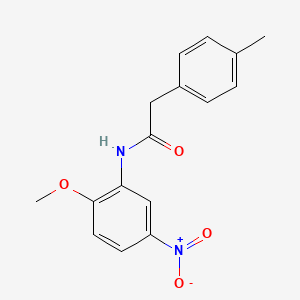![molecular formula C21H23N5O3S B5831548 N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B5831548.png)
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and methoxyphenyl intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: A related compound with potential corrosion inhibition properties.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine-based compound with medicinal applications.
Uniqueness
N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}-1-phenylmethanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-benzylsulfonyl-1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-15-13-16(2)23-20(22-15)25-21(24-18-11-7-8-12-19(18)29-3)26-30(27,28)14-17-9-5-4-6-10-17/h4-13H,14H2,1-3H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCFXBUHRCQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NS(=O)(=O)CC2=CC=CC=C2)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)CC2=CC=CC=C2)/NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
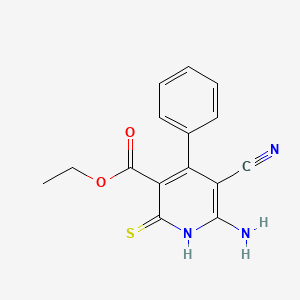
![N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide](/img/structure/B5831471.png)
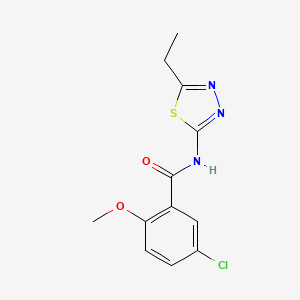
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5831496.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)
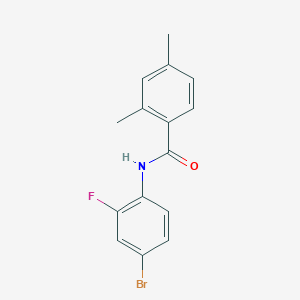
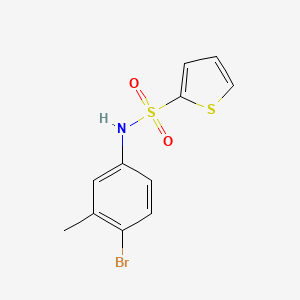
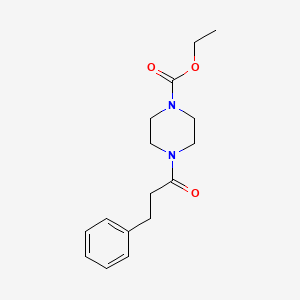
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
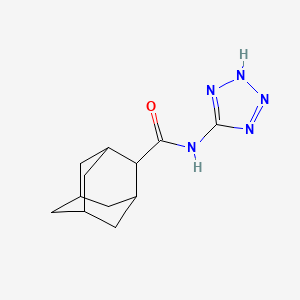
![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)
